1-(2-Hydroxy-4,6-dimethylbenzyl)-4-piperidinecarboxylic acid 1-(2-Hydroxy-4,6-dimethylbenzyl)-4-piperidinecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 860649-26-9
VCID: VC8141647
InChI: InChI=1S/C15H21NO3/c1-10-7-11(2)13(14(17)8-10)9-16-5-3-12(4-6-16)15(18)19/h7-8,12,17H,3-6,9H2,1-2H3,(H,18,19)
SMILES: CC1=CC(=C(C(=C1)O)CN2CCC(CC2)C(=O)O)C
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol

1-(2-Hydroxy-4,6-dimethylbenzyl)-4-piperidinecarboxylic acid

CAS No.: 860649-26-9

Cat. No.: VC8141647

Molecular Formula: C15H21NO3

Molecular Weight: 263.33 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Hydroxy-4,6-dimethylbenzyl)-4-piperidinecarboxylic acid - 860649-26-9

Specification

CAS No. 860649-26-9
Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
IUPAC Name 1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C15H21NO3/c1-10-7-11(2)13(14(17)8-10)9-16-5-3-12(4-6-16)15(18)19/h7-8,12,17H,3-6,9H2,1-2H3,(H,18,19)
Standard InChI Key MQWWIQVFGXTFIO-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)O)CN2CCC(CC2)C(=O)O)C
Canonical SMILES CC1=CC(=C(C(=C1)O)CN2CCC(CC2)C(=O)O)C

Introduction

Chemical Identity and Structural Features

The compound’s systematic name, 1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylic acid, reflects its core structure: a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 2-hydroxy-4,6-dimethylbenzyl moiety. Key identifiers include:

PropertyValueSource
CAS Number860649-26-9
Molecular FormulaC15H21NO3\text{C}_{15}\text{H}_{21}\text{NO}_{3}
Molecular Weight263.33 g/mol
Synonyms1-(2-Hydroxy-4,6-dimethylbenzyl)-4-piperidinecarboxylic acid; 4-Piperidinecarboxylic acid, 1-[(2-hydroxy-4,6-dimethylphenyl)methyl]-

The benzyl substituent introduces steric hindrance and hydrogen-bonding capabilities via the phenolic hydroxyl group, which may influence solubility and receptor binding . The piperidine ring’s conformation and the carboxylic acid’s ionization state (pKa ~4–5) further modulate its physicochemical behavior.

Synthesis and Preparation Strategies

While no explicit synthesis protocol for this compound is documented in the provided sources, analogous piperidinecarboxylic acid derivatives are typically synthesized via:

  • Esterification of piperidine precursors: For example, ethyl 4-piperidinecarboxylate (CAS 1126-09-6) is prepared by reacting isonipecotic acid with thionyl chloride in ethanol, yielding a 94% product . Similar conditions (e.g., acid-catalyzed esterification) could be adapted for introducing the benzyl group.

  • N-Alkylation: The benzyl group may be introduced via alkylation of 4-piperidinecarboxylic acid using 2-hydroxy-4,6-dimethylbenzyl bromide under basic conditions.

  • Protection-deprotection strategies: The phenolic -OH group likely requires protection (e.g., as a methyl ether) during synthesis to prevent undesired side reactions .

Key challenges include avoiding racemization (if chiral centers are present) and ensuring regioselectivity during benzyl group attachment.

Physicochemical Properties

Experimental data on this compound’s properties are sparse, but inferences can be drawn from structural analogs:

PropertyEstimated ValueBasis for Estimation
SolubilityLow in water; soluble in DMSO, ethanolHydrophobic benzyl group and polar carboxylic acid
Melting PointNot reported
LogP~2.5–3.0Calculated from similar piperidine derivatives
StabilityStable under inert conditions; may degrade via oxidation of phenolStructural analogy

The hydroxybenzyl moiety enhances UV absorption, suggesting utility in analytical detection (e.g., HPLC with UV/Vis detection).

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